

# Application Notes and Protocols: Flow Cytometry Analysis of Evixapodlin Treatment

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Compound of Interest					
Compound Name:	Evixapodlin				
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## Introduction

**Evixapodlin** (also known as GS-4224) is a potent and orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction.[1][2][3] By disrupting this critical immune checkpoint, **Evixapodlin** restores anti-tumor immunity by enhancing T-cell activation and promoting cancer cell elimination.[1][4] These application notes provide detailed protocols for utilizing flow cytometry to analyze the downstream effects of **Evixapodlin** treatment, focusing on T-cell mediated cancer cell apoptosis and cell cycle distribution.

The primary mechanism of action for **Evixapodlin** is the blockade of the PD-1/PD-L1 signaling pathway, which leads to the reactivation of cytotoxic T-lymphocytes (CTLs) that can then recognize and kill tumor cells. Therefore, the assessment of **Evixapodlin**'s efficacy in vitro often involves co-culture systems of immune cells and cancer cells.

### **Data Presentation**

The following tables present illustrative data demonstrating the expected outcomes of flow cytometry analysis after co-culturing cancer cells with activated T-cells in the presence of **Evixapodlin**.

Table 1: T-cell Mediated Apoptosis of Cancer Cells Induced by Evixapodlin Treatment



Treatment Group	Concentration (nM)	% Early Apoptotic (Annexin V+/PI-)	% Late Apoptotic/Necr otic (Annexin V+/PI+)	% Live Cells (Annexin V-/PI-)
Untreated Control	0	5.2 ± 0.8	3.1 ± 0.5	91.7 ± 1.2
T-cells only	N/A	8.5 ± 1.1	4.2 ± 0.6	87.3 ± 1.5
Evixapodlin only	10	5.5 ± 0.7	$3.3 \pm 0.4$	91.2 ± 1.1
T-cells + Evixapodlin	1	25.3 ± 2.5	15.8 ± 1.9	58.9 ± 3.8
T-cells + Evixapodlin	10	45.7 ± 3.1	28.4 ± 2.2	25.9 ± 4.2
T-cells + Evixapodlin	100	62.1 ± 4.5	30.5 ± 2.8	7.4 ± 1.9

Data are represented as mean  $\pm$  standard deviation and are for illustrative purposes.

Table 2: Cell Cycle Analysis of Viable Cancer Cells after Co-culture and Evixapodlin Treatment

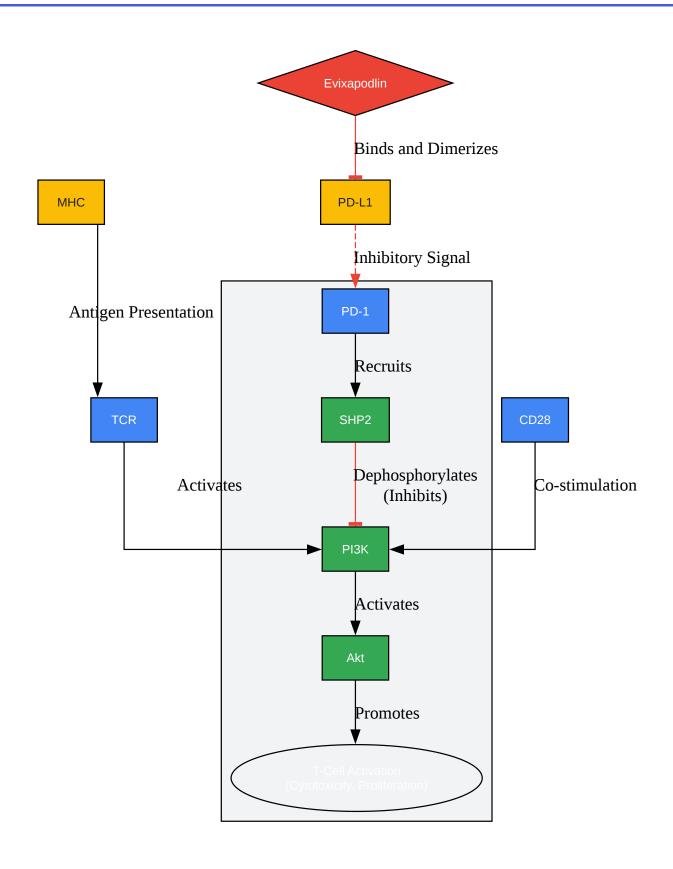


Treatment Group	Concentration (nM)	% G0/G1 Phase	% S Phase	% G2/M Phase
Untreated Control	0	65.4 ± 3.2	20.1 ± 1.8	14.5 ± 1.5
T-cells only	N/A	63.8 ± 2.9	21.5 ± 2.0	14.7 ± 1.6
Evixapodlin only	10	65.1 ± 3.5	20.5 ± 1.9	14.4 ± 1.4
T-cells + Evixapodlin	1	70.2 ± 3.8	15.3 ± 1.5	14.5 ± 1.7
T-cells + Evixapodlin	10	75.8 ± 4.1	12.1 ± 1.3	12.1 ± 1.5
T-cells + Evixapodlin	100	80.5 ± 4.5	9.2 ± 1.1	10.3 ± 1.3

Data are represented as mean  $\pm$  standard deviation and are for illustrative purposes, reflecting a potential G1 arrest in the remaining viable cancer cells due to immune-mediated stress.

# **Signaling Pathway and Experimental Workflow**

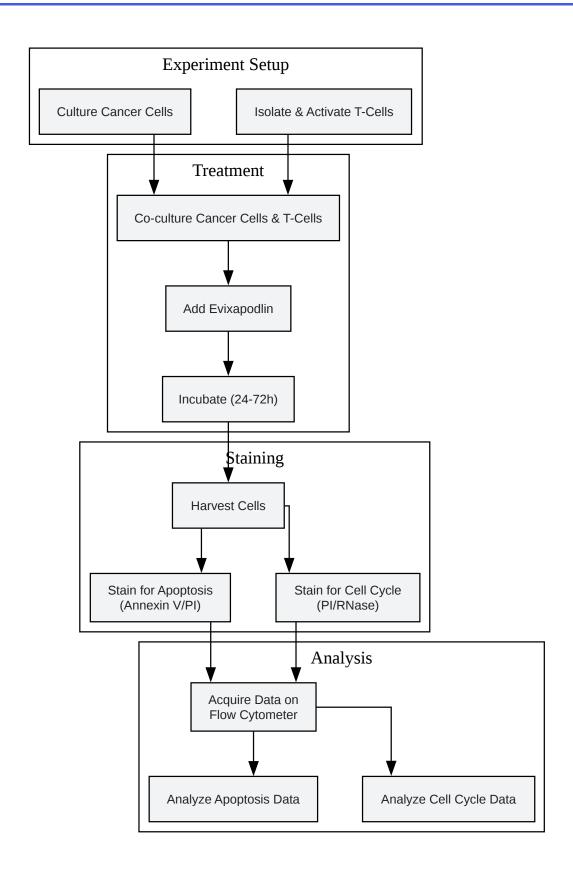




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Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Evixapodlin.





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Caption: Experimental workflow for flow cytometry analysis of **Evixapodlin** treatment.



# Experimental Protocols Protocol 1: T-cell Mediated Apoptosis Assay

This protocol details the induction and measurement of apoptosis in cancer cells following coculture with activated T-cells and treatment with **Evixapodlin**.

#### Materials:

- Target cancer cell line (e.g., MC38, A549)
- Human or mouse T-cells
- T-cell activation reagents (e.g., anti-CD3/CD28 beads)
- Evixapodlin
- · Complete cell culture medium
- Phosphate Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

#### Procedure:

- Cell Culture and T-cell Activation:
  - Culture the target cancer cell line to ~80% confluency.
  - Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.
  - Activate T-cells according to the manufacturer's protocol for the activation reagents (typically 24-48 hours).
- Co-culture and Treatment:



- Seed the target cancer cells in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.
- Allow the cancer cells to adhere overnight.
- The next day, add the activated T-cells to the cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).
- Add Evixapodlin at various concentrations (e.g., 1, 10, 100 nM) to the co-culture wells.
   Include appropriate controls: untreated cancer cells, cancer cells with T-cells only, and cancer cells with Evixapodlin only.
- Incubate the co-culture plate for 24 to 72 hours at 37°C and 5% CO2.
- Cell Staining:
  - Carefully collect the entire cell population from each well, including adherent and suspension cells.
  - Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
  - Transfer 100 μL of the cell suspension to a flow cytometry tube.
  - $\circ$  Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.
  - Add 400 μL of 1X Binding Buffer to each tube before analysis.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Gate on the cancer cell population based on forward and side scatter properties, and if necessary, a cancer-cell-specific marker to exclude T-cells from the analysis.



 Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

## **Protocol 2: Cell Cycle Analysis**

This protocol describes the analysis of the cell cycle distribution of the remaining viable cancer cells after co-culture and **Evixapodlin** treatment.

#### Materials:

- Cells from the co-culture experiment (Protocol 1)
- Cold 70% Ethanol
- Phosphate Buffered Saline (PBS)
- Propidium Iodide (PI)
- RNase A
- Flow cytometer

#### Procedure:

- · Cell Fixation:
  - Harvest the cells from the co-culture as described in Protocol 1, step 3a.
  - Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
  - Resuspend the cell pellet in 100 μL of cold PBS.
  - While gently vortexing, add 900 μL of cold 70% ethanol dropwise to fix the cells.
  - Incubate the cells at -20°C for at least 2 hours (or overnight).
- Cell Staining:
  - Centrifuge the fixed cells at 500 x g for 5 minutes.



- Discard the ethanol and wash the cell pellet once with cold PBS.
- Resuspend the cell pellet in 500 μL of PBS containing 50 μg/mL Propidium Iodide and 100 μg/mL RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer.
  - Gate on the singlet cancer cell population using forward scatter area vs. height and side scatter area vs. height to exclude doublets and debris.
  - Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]

## Conclusion

The provided protocols and illustrative data offer a framework for investigating the effects of **Evixapodlin** using flow cytometry. By analyzing T-cell mediated apoptosis and changes in the cancer cell cycle, researchers can gain valuable insights into the efficacy and mechanism of this promising PD-L1 inhibitor. These assays are crucial tools for the preclinical and clinical development of **Evixapodlin** and other immunotherapies.

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